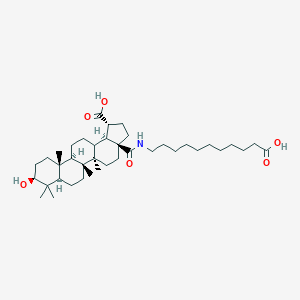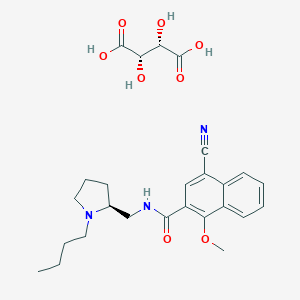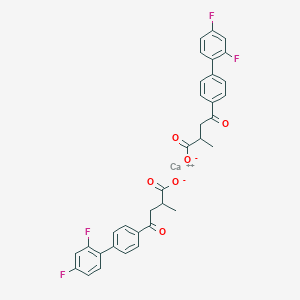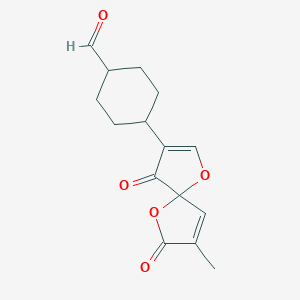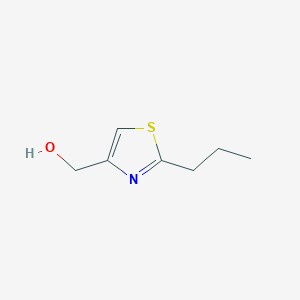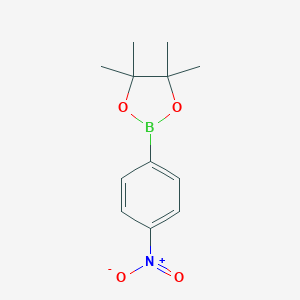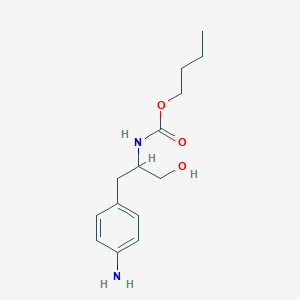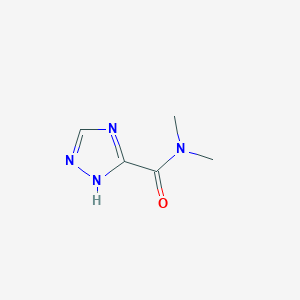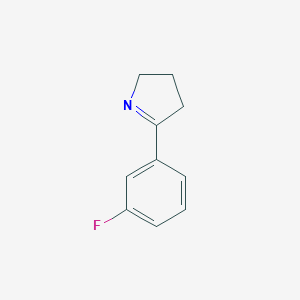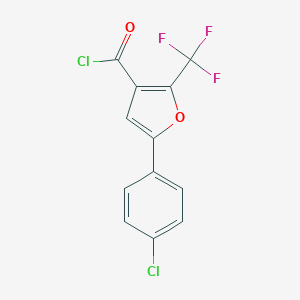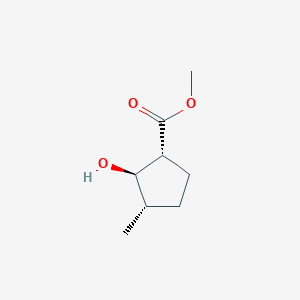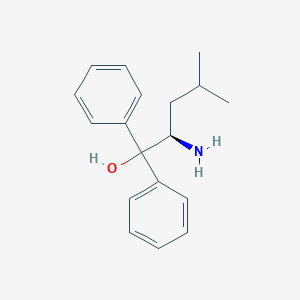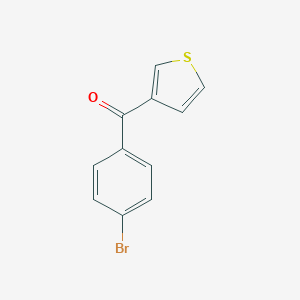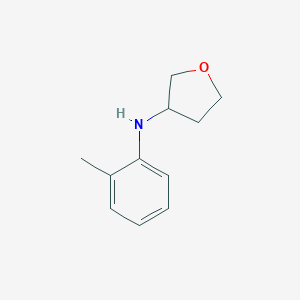
N-(2-methylphenyl)oxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)oxolan-3-amine, also known as MPOA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This molecule is a member of the oxolane amine family and has a unique structure that makes it an interesting compound for further study. In
Scientific Research Applications
N-(2-methylphenyl)oxolan-3-amine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. One area of research that has shown promise for N-(2-methylphenyl)oxolan-3-amine is in the treatment of depression and anxiety disorders. Studies have shown that N-(2-methylphenyl)oxolan-3-amine acts as a selective serotonin reuptake inhibitor (SSRI), which can increase the levels of serotonin in the brain and improve mood. Additionally, N-(2-methylphenyl)oxolan-3-amine has been studied for its potential use as an analgesic and as an anti-inflammatory agent.
Mechanism Of Action
N-(2-methylphenyl)oxolan-3-amine acts as an SSRI by inhibiting the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, and increasing the levels of serotonin in the brain can improve mood and reduce symptoms of depression and anxiety. Additionally, N-(2-methylphenyl)oxolan-3-amine has been shown to have analgesic properties by reducing the activity of pain receptors in the brain and spinal cord.
Biochemical And Physiological Effects
N-(2-methylphenyl)oxolan-3-amine has been shown to have a variety of biochemical and physiological effects in the body. In addition to its effects on serotonin levels and pain receptors, N-(2-methylphenyl)oxolan-3-amine has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, N-(2-methylphenyl)oxolan-3-amine has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Advantages And Limitations For Lab Experiments
One advantage of using N-(2-methylphenyl)oxolan-3-amine in lab experiments is its specificity as an SSRI. Unlike other SSRIs, N-(2-methylphenyl)oxolan-3-amine does not affect other neurotransmitters, which can make it a useful tool for studying the effects of serotonin on mood and behavior. Additionally, N-(2-methylphenyl)oxolan-3-amine has been shown to have low toxicity and few side effects, which makes it a safe compound to use in lab experiments. However, one limitation of using N-(2-methylphenyl)oxolan-3-amine is its complexity in synthesis, which can make it difficult and time-consuming to produce in large quantities.
Future Directions
There are several future directions for research on N-(2-methylphenyl)oxolan-3-amine. One area of interest is in its potential use as a treatment for depression and anxiety disorders. Further studies are needed to determine the efficacy of N-(2-methylphenyl)oxolan-3-amine in treating these conditions and to better understand its mechanism of action. Additionally, N-(2-methylphenyl)oxolan-3-amine has shown promise as an analgesic and anti-inflammatory agent, and further research is needed to explore its potential use in these areas. Finally, the development of new synthesis methods for N-(2-methylphenyl)oxolan-3-amine could make it more accessible for use in lab experiments and for potential therapeutic applications.
Synthesis Methods
The synthesis of N-(2-methylphenyl)oxolan-3-amine involves a multi-step process that begins with the reaction between 2-methylphenylacetic acid and thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate is then reacted with ethylene oxide to form the oxolane ring, and the resulting compound is then reduced with lithium aluminum hydride to yield N-(2-methylphenyl)oxolan-3-amine. The synthesis of N-(2-methylphenyl)oxolan-3-amine is a complex process that requires expertise in organic chemistry and careful attention to detail.
properties
CAS RN |
162851-42-5 |
|---|---|
Product Name |
N-(2-methylphenyl)oxolan-3-amine |
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(2-methylphenyl)oxolan-3-amine |
InChI |
InChI=1S/C11H15NO/c1-9-4-2-3-5-11(9)12-10-6-7-13-8-10/h2-5,10,12H,6-8H2,1H3 |
InChI Key |
GDKKTILCKZLALR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2CCOC2 |
Canonical SMILES |
CC1=CC=CC=C1NC2CCOC2 |
synonyms |
N-(2'-METHYL-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



